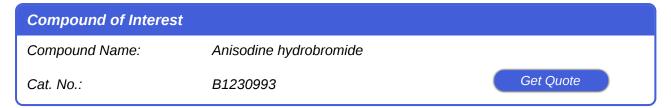


Anisodine Hydrobromide: A Deep Dive into its Pharmacological Profile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine hydrobromide, a tropane alkaloid derived from the plant Anisodus tanguticus, is an anticholinergic agent with significant pharmacological effects on the central and peripheral nervous systems.[1] Primarily utilized in China for the treatment of various conditions, including acute ischemic stroke and other vascular disorders, its neuroprotective properties have garnered considerable scientific interest.[2] This technical guide provides a comprehensive overview of the pharmacological properties of Anisodine hydrobromide, including its mechanism of action, pharmacokinetics, and toxicological profile. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Mechanism of Action

Anisodine hydrobromide primarily functions as a non-specific muscarinic acetylcholine receptor (mAChR) antagonist.[3] By competitively inhibiting the binding of acetylcholine to these receptors, it modulates a wide range of physiological processes.[3] Evidence suggests a notable interaction with M1, M2, M4, and M5 receptor subtypes, particularly in the context of cerebral ischemia.[4] Its therapeutic effects in neurovascular conditions are attributed to a multifaceted mechanism that includes:

Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production.



- Anti-oxidative Damage: Reduction of reactive oxygen species (ROS) levels.[4]
- Inhibition of Neuronal Apoptosis: Modulation of apoptotic pathways to protect neurons from cell death.[5]
- Amelioration of Hemorheological Changes: Improvement of blood flow properties.[5]

Pharmacodynamics

The primary pharmacodynamic effect of **Anisodine hydrobromide** is the blockade of muscarinic receptors, leading to a reduction in parasympathetic nervous system activity. This results in effects such as smooth muscle relaxation and reduced glandular secretions.[3] In the context of cerebral ischemia, **Anisodine hydrobromide** has been shown to downregulate the expression of M1, M2, M4, and M5 receptors that are upregulated during hypoxia/reoxygenation. This modulation is believed to contribute to its neuroprotective effects by inhibiting calcium ion influx and reducing the production of nitric oxide (NO) and ROS.[1]

Signaling Pathways

Anisodine hydrobromide exerts its cellular effects through the modulation of key signaling pathways, including the ERK1/2 and HIF-1 α pathways.

ERK1/2 Signaling Pathway

The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. **Anisodine hydrobromide** has been shown to activate the Akt/GSK-3β signaling pathway, which can be upstream of or interact with the ERK1/2 pathway, contributing to its neuroprotective effects by attenuating neuronal cell death and apoptosis.[6]

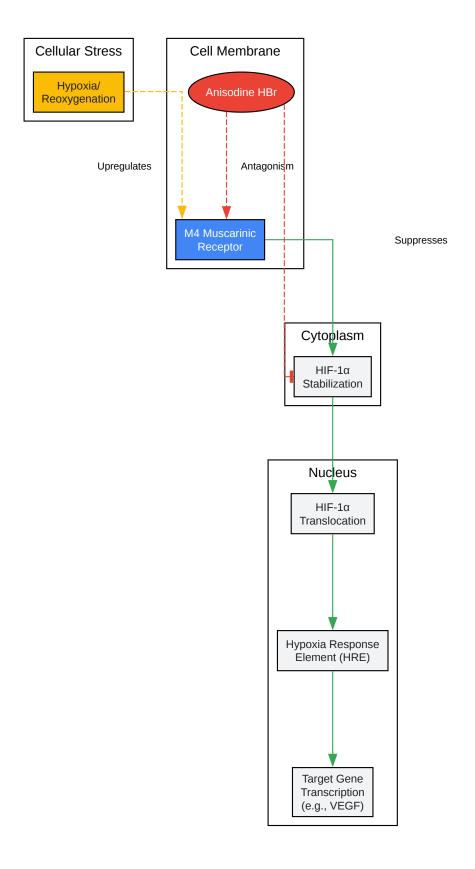
Anisodine Hydrobromide's Modulation of the ERK1/2 Signaling Pathway.

HIF-1α Signaling Pathway

Hypoxia-inducible factor- 1α (HIF- 1α) is a key transcription factor that mediates cellular adaptation to low oxygen conditions. During cerebral ischemia, HIF- 1α is induced. **Anisodine hydrobromide** has been demonstrated to suppress the H/R-induced expression of HIF- 1α , predominantly through the downregulation of the M4 muscarinic receptor.[1] This inhibition of



the HIF-1 α pathway contributes to the reduction of oxidative stress and apoptosis in endothelial cells.[1][5]





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Anisodine Hydrobromide's Influence on the HIF-1α Signaling Pathway.

Pharmacokinetics

The pharmacokinetic profile of **Anisodine hydrobromide** has been characterized in rats and dogs.

Data Presentation

Table 1: Pharmacokinetic Parameters of **Anisodine Hydrobromide** in Rats (Intravenous Administration)

Parameter	10 mg/kg	Reference
Cmax (ng/mL)	340.50 ± 44.52	[2]
AUC (ng·h/mL)	Not Reported	
t1/2 (h)	Not Reported	_
Bioavailability (%)	80.45	[2]

Table 2: Pharmacokinetic Parameters of **Anisodine Hydrobromide** in Rats (Oral Administration)

Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t1/2 (h)	Reference
12.5	Not Reported	< 0.5	Not Reported	~3	[7]
25	Not Reported	< 0.5	Not Reported	~3	[7]
50	Not Reported	< 0.5	Not Reported	~3	[7]

Table 3: Pharmacokinetic Parameters of **Anisodine Hydrobromide** in Dogs (Intravenous Administration)



Dose (mg/kg)	Cmax (ng/mL)	AUC0-t (ng·h/mL)	t1/2z (h)	CLz (L/h·kg)	Vz (L/kg)	Referenc e
0.1	43.3 ± 8.6	35.9 ± 6.6	0.9 ± 0.3	2.09 ± 0.53	2.46 ± 0.70	[6]
0.3	117.9 ± 40.2	159.6 ± 56.6	1.5 ± 0.9	1.79 ± 0.76	3.70 ± 1.85	[6]
0.9	348.6 ± 40.0	443.3 ± 50.3	1.1 ± 0.2	1.94 ± 0.22	3.13 ± 0.43	[6]

Note: The original units in the reference for CLz and Vz in dogs were 10^5 L/(h.kg) and 10^5 L/kg respectively, which seem unusually high. The values in the table have been adjusted to reflect more typical pharmacokinetic units, assuming a likely typographical error in the source.

Absorption, Distribution, Metabolism, and Excretion

- Absorption: Anisodine hydrobromide is rapidly absorbed after oral administration in rats, with a Tmax of less than 0.5 hours.[7] Its oral bioavailability in rats is approximately 80.45%.
 [2]
- Distribution: Following intravenous injection in rats, **Anisodine hydrobromide** distributes to various tissues, with the highest peak concentrations found in the kidney and stomach.[6] Lower concentrations are observed in fat, testis, and brain tissue.[6]
- Metabolism: Information on the specific metabolic pathways of Anisodine hydrobromide is limited.
- Excretion: The urinary excretion rate for Anisodine in rats has been reported to be 32.67%.[2]

Toxicology

Detailed toxicological data, such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL), are not extensively reported in the available literature. Standard anticholinergic side effects can be anticipated, particularly at higher doses.

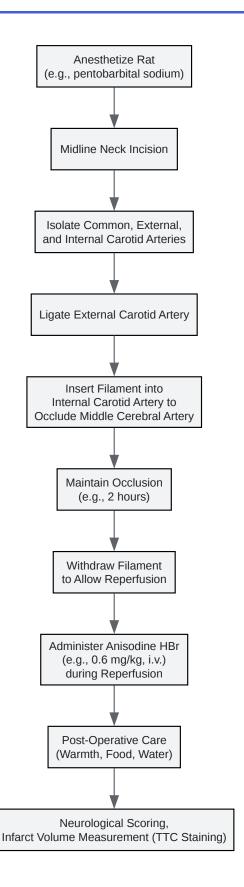
Experimental Protocols



Middle Cerebral Artery Occlusion (MCAO) Rat Model

This model is widely used to study the effects of **Anisodine hydrobromide** in focal cerebral ischemia.





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Workflow for the MCAO Rat Model with **Anisodine Hydrobromide** Treatment.



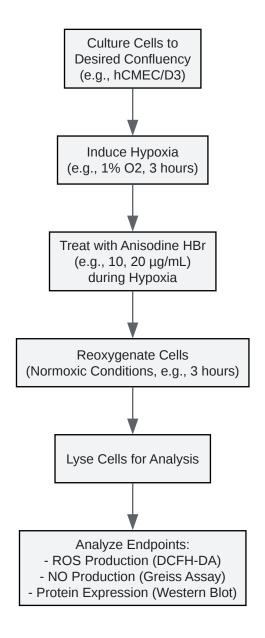
Detailed Steps:

- Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., pentobarbital sodium at 50 mg/kg).[7]
- Surgical Preparation: Make a midline incision in the neck to expose the carotid arteries.[8]
- Artery Occlusion: Isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the distal end of the ECA. Insert a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[8]
- Occlusion and Reperfusion: Maintain the occlusion for a specified period (e.g., 2 hours), after which the filament is withdrawn to allow for reperfusion.
- Treatment: Administer **Anisodine hydrobromide** (e.g., 0.6 mg/kg) intravenously at the onset of reperfusion.[7]
- Evaluation: Assess neurological deficits and measure the infarct volume using methods like 2,3,5-triphenyltetrazolium chloride (TTC) staining.[8]

Hypoxia/Reoxygenation (H/R) in Cell Culture

This in vitro model mimics the ischemic and reperfusion injury at a cellular level.





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Experimental Workflow for Hypoxia/Reoxygenation with **Anisodine Hydrobromide**.

Detailed Steps:

- Cell Culture: Culture a suitable cell line (e.g., human cerebral microvascular endothelial cells, hCMEC/D3) to the desired confluency.[1]
- Hypoxia Induction: Place the cells in a hypoxic chamber with low oxygen levels (e.g., 1% O2)
 for a specified duration (e.g., 3 hours).[9]



- Treatment: Add Anisodine hydrobromide at various concentrations (e.g., 10 and 20 μg/mL) to the cell culture medium during the hypoxic period.[9]
- Reoxygenation: Return the cells to normoxic conditions for a set time (e.g., 3 hours).
- Analysis: Following treatment, lyse the cells and perform various assays to measure endpoints such as ROS production (using DCFH-DA probes), nitric oxide production (using the Griess assay), and protein expression of relevant markers (e.g., M2, M4 receptors, HIF-1α) via Western blotting.[1]

Conclusion

Anisodine hydrobromide presents a compelling pharmacological profile, particularly for its neuroprotective effects in the context of cerebrovascular diseases. Its mechanism as a muscarinic acetylcholine receptor antagonist, coupled with its influence on critical signaling pathways like ERK1/2 and HIF-1 α , provides a strong basis for its therapeutic potential. The data and protocols compiled in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Further investigation is warranted to fully elucidate its receptor subtype selectivity with quantitative binding and functional assays and to expand upon its toxicological profile.

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